molecular formula C11H9N3O B11903359 [3,4'-Bipyridine]-5-carboxamide CAS No. 1346686-56-3

[3,4'-Bipyridine]-5-carboxamide

Cat. No.: B11903359
CAS No.: 1346686-56-3
M. Wt: 199.21 g/mol
InChI Key: CBEAKBPDDGYXND-UHFFFAOYSA-N
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Description

[3,4’-Bipyridine]-5-carboxamide is a derivative of bipyridine, a compound consisting of two pyridine rings. Bipyridine derivatives are known for their versatility and are used in various fields such as coordination chemistry, catalysis, and materials science

Preparation Methods

The synthesis of [3,4’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. Common methods include:

Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The choice of method depends on the availability of reagents and the desired properties of the final product.

Chemical Reactions Analysis

[3,4’-Bipyridine]-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of [3,4’-Bipyridine]-5-carboxamide can lead to the formation of carboxylic acids, while reduction can yield amines .

Mechanism of Action

The mechanism of action of [3,4’-Bipyridine]-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, bipyridine derivatives like milrinone inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and enhanced cardiac contractility . The specific pathways and molecular targets depend on the particular application and derivative used.

Comparison with Similar Compounds

[3,4’-Bipyridine]-5-carboxamide can be compared with other bipyridine derivatives such as:

The uniqueness of [3,4’-Bipyridine]-5-carboxamide lies in its specific structure, which allows for unique interactions and applications compared to other bipyridine derivatives.

Properties

CAS No.

1346686-56-3

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

5-pyridin-4-ylpyridine-3-carboxamide

InChI

InChI=1S/C11H9N3O/c12-11(15)10-5-9(6-14-7-10)8-1-3-13-4-2-8/h1-7H,(H2,12,15)

InChI Key

CBEAKBPDDGYXND-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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